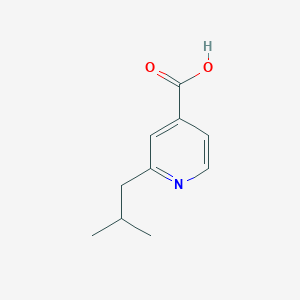

2-Isobutylisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)5-9-6-8(10(12)13)3-4-11-9/h3-4,6-7H,5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNITUURIAKNHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Studies of 2 Isobutylisonicotinic Acid

Quantitative Structure-Activity Relationship (QSAR) Modeling of 2-Isobutylisonicotinic Acid Derivatives

Development of Predictive Models for Biological Activity (in vitro/pre-clinical)

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in computational drug design. nih.gov These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijcce.ac.ir For derivatives of this compound, a QSAR model would be developed by first generating a dataset of analogues with varying structural modifications and their corresponding experimentally determined biological activities (e.g., IC₅₀ values).

The process involves calculating a wide range of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's physicochemical properties. Machine learning algorithms, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced methods like random forest (RF) and support vector machines (SVM), are then used to build a predictive model. mdpi.commdpi.com The resulting model can estimate the activity of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. nih.govmdpi.com

The robustness and predictive power of a QSAR model are evaluated through rigorous internal and external validation techniques. mdpi.com For instance, a model developed for a series of isonicotinic acid derivatives could be used to screen a virtual library of compounds to identify novel potent agents. researchgate.net

Table 1: Example Descriptors for QSAR Modeling of this compound Analogues

| Descriptor Class | Specific Descriptor Example | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment | Distribution of charge within the molecule. |

| HOMO/LUMO Energies | Electron-donating/accepting capabilities. | |

| Steric/Topological | Molecular Weight | Size of the molecule. |

| Molar Refractivity (SMR) | Bulkiness and polarizability. | |

| Wiener Index | Branching and shape of the molecular skeleton. |

| Hydrophobicity | LogP | Partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

Identification of Key Structural Descriptors for Activity

A critical outcome of QSAR modeling is the identification of the most influential molecular descriptors that govern biological activity. ijcce.ac.ir By analyzing the developed QSAR equation, researchers can determine which properties are positively or negatively correlated with the desired effect. For this compound and its analogues, this analysis might reveal that specific steric, electronic, or hydrophobic features are crucial for target interaction.

For example, a QSAR study on similar heterocyclic compounds might indicate that:

Increased lipophilicity (higher LogP) in a specific region of the molecule enhances cell membrane permeability or hydrophobic interactions with the target protein.

The presence of a hydrogen bond donor at a particular position is essential for anchoring the molecule in the active site of an enzyme.

The steric bulk of the isobutyl group is optimal for fitting into a specific hydrophobic pocket, and any significant deviation in size could lead to a loss of activity.

These insights are invaluable for rational drug design, guiding the modification of the lead compound to improve its biological profile. nih.gov

In Silico Drug Design and Lead Optimization Strategies (Pre-clinical Focus)

In silico methods are central to modern lead optimization, offering efficient strategies to design molecules with improved potency and drug-like properties before committing to chemical synthesis. nih.govmdpi.comresearchgate.net

Virtual Screening and Ligand-Based Design

When the three-dimensional structure of the biological target is unknown, ligand-based design strategies are employed. These methods rely on the principle that molecules with similar structures or properties are likely to have similar biological activities.

Virtual screening involves searching large compound databases (such as ZINC or ChEMBL) to identify molecules that are structurally similar to a known active compound, in this case, this compound. eurekaselect.com Similarity can be assessed based on 2D fingerprints, which encode structural fragments, or 3D shape and electrostatic similarity. This approach can rapidly identify diverse yet relevant compounds for further investigation.

Ligand-based drug design also encompasses building predictive models from a set of known active ligands. nih.gov A 3D-QSAR model, for instance, can be generated by aligning a series of active molecules and building a statistical model that relates their 3D properties to activity. nih.gov This model can then be used to screen new compounds or guide the design of more potent analogues.

Table 2: Hypothetical Output from a Virtual Screening Campaign Based on this compound

| Compound ID | Tanimoto Similarity (2D) | Shape Tanimoto (3D) | Predicted Activity (µM) |

|---|---|---|---|

| ZINC0012345 | 0.89 | 0.92 | 0.55 |

| ZINC0023456 | 0.85 | 0.88 | 1.20 |

| ZINC0034567 | 0.82 | 0.90 | 0.98 |

Pharmacophore Modeling and Scaffold Hopping

Pharmacophore modeling identifies the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific biological target. pharmacophorejournal.commdpi.com For this compound, a pharmacophore model would define the relative positions of key features such as:

A hydrogen bond acceptor (the nitrogen atom in the pyridine (B92270) ring).

A hydrogen bond donor (the carboxylic acid proton).

A hydrophobic region (the isobutyl group).

An aromatic ring (the pyridine ring).

This model serves as a 3D query to search for novel molecules that contain the same features in the correct orientation, even if their underlying chemical structures are different. researchgate.netyoutube.com

Scaffold hopping is a powerful strategy used to discover new, structurally distinct core structures (scaffolds) that maintain the key pharmacophoric features of an existing lead compound. nih.govnih.gov The goal is often to identify novel chemotypes with improved properties, such as better metabolic stability, higher solubility, or a different intellectual property profile. bhsai.org Starting with the this compound scaffold, computational algorithms can suggest replacing the pyridine ring with other bioisosteric rings (e.g., pyrimidine, pyrazole) that can still present the key interaction points in the same spatial arrangement. digitellinc.com

Mechanistic Elucidation Through Computational Approaches

Computational methods are pivotal in elucidating the mechanism of action (MoA) of a drug candidate by providing detailed insights into its interaction with its biological target at an atomic level. nih.gov

For this compound, if a target protein is known or has been identified (e.g., the enoyl-acyl carrier protein reductase, InhA, a common target for isonicotinic acid derivatives in Mycobacterium tuberculosis), molecular docking can be employed. researchgate.netnih.govmdpi.com Docking simulations predict the preferred binding orientation and conformation of the molecule within the protein's active site. researchgate.net

These simulations can reveal:

Key Amino Acid Interactions: Identifying specific residues that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand. mdpi.com

Binding Affinity: Calculating a docking score that estimates the binding free energy, helping to rank different analogues.

Conformational Changes: Observing how the ligand and protein may adjust their shapes to achieve an optimal fit. researchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the protein-ligand complex over time. MD simulations provide a more dynamic picture, showing how the ligand and protein move and interact in a simulated physiological environment, further validating the binding mode predicted by docking and providing deeper mechanistic understanding. mdpi.com

Table 3: Potential Molecular Interactions of this compound in a Target Active Site (Hypothetical)

| Functional Group of Ligand | Potential Interacting Amino Acid | Type of Interaction |

|---|---|---|

| Carboxylic Acid (-COOH) | Arginine, Lysine | Salt Bridge, Hydrogen Bond |

| Pyridine Nitrogen | Serine, Threonine | Hydrogen Bond |

| Isobutyl Group | Leucine, Valine, Phenylalanine | Hydrophobic (van der Waals) Interaction |

Exploration of Biological Activities and Molecular Mechanisms of 2 Isobutylisonicotinic Acid and Analogues in Vitro and Pre Clinical Studies

Enzyme Inhibition and Modulation Studies

Isonicotinic acid derivatives have been identified as a versatile scaffold for the development of enzyme inhibitors. mdpi.com Their ability to interact with the active sites of various enzymes has led to the exploration of their therapeutic potential in a range of diseases.

While specific studies on the inhibition of lysine deacylases by 2-isobutylisonicotinic acid are not extensively documented, the structurally related nicotinamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs), a class of lysine deacylases. rsc.org Dysregulation of these enzymes is implicated in various cancers, making them a key therapeutic target. nih.gov

A series of novel nicotinamide derivatives were designed and synthesized as potential HDAC inhibitors. rsc.org In this study, several compounds demonstrated inhibitory activity against pan-HDACs and specifically against the HDAC3 isoform. rsc.org For instance, compound 6b from this series exhibited potent inhibition of HDAC3 with an IC50 value of 0.694 µM. rsc.org This suggests that the nicotinamide scaffold, a close analogue of isonicotinic acid, can be effectively utilized to target specific lysine deacylases.

Table 1: Inhibitory Activity of Selected Nicotinamide Derivatives against HDAC3

| Compound | HDAC3 IC50 (µM) |

|---|---|

| 6b | 0.694 |

| BG45 (Reference) | >10 |

Data sourced from a study on novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. rsc.org

The therapeutic potential of isonicotinic acid derivatives extends beyond lysine deacylases to a variety of other enzymes. Numerous studies have highlighted their inhibitory activities against enzymes implicated in inflammation and other pathological conditions. mdpi.comresearchgate.net

Derivatives of isonicotinic acid have been reported to exhibit inhibitory effects against several enzymes, including:

Cyclooxygenase-2 (COX-2): An enzyme involved in inflammatory processes. mdpi.comresearchgate.net

Myeloperoxidase (MPO): An enzyme implicated in oxidative stress and inflammation. mdpi.comresearchgate.net

Urease: A bacterial enzyme that can contribute to pathological conditions. mdpi.comresearchgate.net

Acetylcholinesterase: An enzyme that breaks down the neurotransmitter acetylcholine. mdpi.comresearchgate.net

Histone Demethylase: Enzymes that play a role in epigenetic regulation. mdpi.comresearchgate.net

Protein-Ligand Interaction Studies (In vitro)

The interaction of small molecules with proteins is a cornerstone of drug discovery. Understanding these interactions at a molecular level can provide insights into the mechanism of action and guide the design of more potent and selective compounds.

Nicotinic acid and its derivatives are known to interact with specific receptors. For instance, nicotinic acid has been shown to bind to G protein-coupled receptors, such as HM74A, which has been identified as a high-affinity receptor for this compound. zen-bio.com The binding of nicotinic acid to its receptors can trigger various downstream signaling events. zen-bio.com

Furthermore, the pyridine (B92270) ring, a core component of isonicotinic acid, is a key structural motif in many compounds that bind to nicotinic acetylcholine receptors (nAChRs). wikipedia.org Nicotine, the prototypical agonist for these receptors, has a high affinity for nAChRs in the brain. wikipedia.org The selectivity of nicotinic compounds for different nAChR subtypes is thought to be due to specific amino acid differences in the receptor binding sites. wikipedia.org Theoretical and in vitro binding studies of isonicotinic acid derivatives could, therefore, provide valuable information on their potential to interact with these and other receptors.

Cellular Assays and Signaling Pathway Investigations (Non-human cell lines)

To understand the biological effects of a compound at a cellular level, a variety of in vitro assays using non-human cell lines are employed. These assays can provide information on cytotoxicity, effects on cell proliferation, and the modulation of specific signaling pathways.

Research on compounds structurally related to isonicotinic acid has demonstrated a range of cellular effects. For example, neonicotinoids, which contain a pyridine core, have been shown to induce cytotoxicity and oxidative stress in various cell lines. mdpi.com In one study, imidacloprid, a neonicotinoid, was found to increase the production of reactive oxygen species (ROS) in SH-SY5Y cells, leading to mitochondrial dysfunction and apoptosis. mdpi.com

Furthermore, novel nicotinamide derivatives, which are structurally similar to isonicotinic acid derivatives, have been evaluated for their anti-proliferative activity against several cancer cell lines. rsc.org In these studies, compounds were tested against cell lines such as B16F10 (murine melanoma), MCF-7 (human breast adenocarcinoma), and A549 (human lung carcinoma). rsc.org Several of these derivatives exhibited significant cytotoxicity against the tested cancer cell lines while showing selectivity over normal human embryonic kidney (HEK-293) cells. rsc.org

Table 2: Anti-proliferative Activity of Selected Nicotinamide Derivatives

| Compound | B16F10 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |

|---|---|---|---|

| 6b | 4.66 | 6.54 | 8.21 |

| 6c | 7.23 | 8.15 | 9.87 |

| 6h | 6.89 | 7.92 | 9.14 |

| 6i | 7.01 | 8.03 | 9.45 |

| 6l | 7.15 | 8.28 | 9.96 |

| 6m | 6.95 | 7.99 | 9.23 |

| 6n | 5.48 | 6.98 | 8.55 |

| BG45 (Reference) | 12.45 | 15.67 | 18.23 |

Data represents the concentration required to inhibit 50% of cell growth and is sourced from a study on novel nicotinamide derivatives. rsc.org

Effects on Cellular Processes and Pathways

Analogues of this compound, particularly isonicotinic acid derivatives, have been explored for their influence on cellular processes, most notably their potential role in the inflammatory cascade. A key pathway of interest is the cyclooxygenase (COX) pathway, which is central to the synthesis of prostaglandins—lipid compounds that play a crucial role in inflammation, pain, and fever.

The COX enzyme converts arachidonic acid into prostaglandin H2, a precursor for other prostaglandins. themedicalbiochemistrypage.orgyoutube.com There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is typically present in most tissues and is involved in protective functions, while COX-2 is often induced during inflammation. bio-rad.com Some isonicotinic acid derivatives have been investigated as potential inhibitors of the COX enzymes, which could in turn modulate prostaglandin synthesis and exert anti-inflammatory effects. nih.gov The inhibition of COX-2 is a key mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs). bio-rad.com

Gene Expression Profiling

Gene expression profiling provides a broad overview of the cellular response to a particular compound by measuring the expression levels of thousands of genes simultaneously. While specific gene expression data for this compound is not extensively available, studies on isonicotinic acid (INA), a structural analogue, in the model plant Arabidopsis thaliana have offered some insights into the potential cellular pathways that might be affected.

In a study investigating the response of Arabidopsis thaliana seedlings to INA, which is known to induce plant innate immunity, significant changes in the abundance of ribosome-associated proteins were observed. researchgate.net Specifically, 165 ribosome-associated proteins showed increased abundance, while 52 were less abundant. researchgate.net Among the ribosomal proteins (RPs), 15 out of 52 identified small subunit proteins (RPS) and 9 out of 80 detected large subunit proteins (RPL) were deregulated. researchgate.net These findings suggest that isonicotinic acid can modulate the translational machinery of the cell, which could have widespread effects on protein synthesis and cellular function in response to stress. researchgate.net Further research is needed to determine if similar effects on gene and protein expression are observed in mammalian cells and with this compound.

Antimicrobial and Antioxidant Activity Investigations (In vitro)

In vitro studies have been conducted to evaluate the potential of this compound analogues as antimicrobial and antioxidant agents. These investigations provide foundational knowledge about their efficacy against various microorganisms and their capacity to neutralize harmful free radicals.

Antibacterial Efficacy against Model Organisms

Derivatives of isonicotinic acid, particularly isonicotinic acid hydrazides, have demonstrated notable in vitro antibacterial activity against a range of bacterial species. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, is a key parameter in these studies.

| Compound/Analogue | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Isonicotinic acid hydrazide derivative 1 | Staphylococcus aureus | 64 |

| Isonicotinic acid hydrazide derivative 1 | Bacillus subtilis | 64 |

| Isonicotinic acid hydrazide derivative 1 | Escherichia coli | 100 |

| Isonicotinic acid hydrazide derivative 2 | Staphylococcus aureus | 100 |

| Isonicotinic acid hydrazide derivative 2 | Bacillus subtilis | 64 |

| Isonicotinic acid hydrazide derivative 2 | Escherichia coli | 100 |

| Isonicotinic acid hydrazide derivative 3 | Mycobacterium tuberculosis H37Rv | 0.4 |

| Isonicotinic acid hydrazide derivative 4 | Mycobacterium tuberculosis H37Rv | 1.3 |

This table presents a selection of reported MIC values for various isonicotinic acid hydrazide derivatives against different bacterial strains, illustrating their potential antibacterial activity. researchgate.netnih.gov

Antifungal Activity

The antifungal properties of isonicotinic acid analogues have also been a subject of in vitro investigation. These studies are crucial for identifying compounds with the potential to combat fungal infections.

| Compound/Analogue | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| Arylsulfonamide derivative 1 | Candida albicans ATCC 10531 | >128 |

| Arylsulfonamide derivative 2 | Candida albicans ATCC 10531 | 64 |

| Arylsulfonamide derivative 3 | Candida glabrata DSM 70614 | 32 |

| Arylsulfonamide derivative 4 | Candida parapsilosis ATCC 22019 | 128 |

This table showcases the in vitro antifungal activity of selected arylsulfonamide derivatives, which share some structural similarities with isonicotinic acid derivatives, against various Candida species. mdpi.com

Radical Scavenging Properties and Antioxidant Potential

The antioxidant potential of this compound analogues is often assessed through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose, where the discoloration of the DPPH solution indicates the radical scavenging capacity of the tested compound.

Several studies have reported the antioxidant activity of various pyridine and isonicotinic acid derivatives. For instance, a series of novel indeno[1,2-b]pyridine derivatives were synthesized and evaluated for their antioxidant activity. ekb.eg One of the synthesized compounds demonstrated 99.59% antioxidant activity at a concentration of 4.2 mg/mL. ekb.eg Another study on pyridine-based chalcones found that some derivatives exhibited significant antioxidant capacity, with one compound showing an IC50 value of 16.53 ± 1.21 µg/mL in a ferrous ion chelating assay. nih.gov While direct data for this compound is limited, these findings suggest that the pyridine carboxylic acid scaffold can be a basis for developing compounds with antioxidant properties. ekb.egnih.gov One study on N'-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide reported an IC50 value of 103.0 µM in a DPPH assay. ect-journal.kz

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies aim to identify the key structural features that contribute to their antimicrobial and other biological effects.

Quantitative structure-activity relationship (QSAR) studies have been performed on a series of 2-substituted isonicotinic acid hydrazides to correlate their physicochemical properties with their tuberculostatic activity. nih.gov These studies have highlighted the importance of electronic, steric, and lipophilic properties of the substituents at the 2-position of the pyridine ring. nih.gov It was found that the reactivity of the pyridine nitrogen atom is crucial for the biological activity of these compounds. nih.gov

Further SAR analyses of isonicotinic acid derivatives have provided additional insights:

Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly impact activity. For instance, the introduction of different groups at the 2-position of isonicotinic acid hydrazides has been shown to modulate their antibacterial efficacy. nih.gov

The Hydrazide Moiety: The hydrazide group in isonicotinic acid hydrazides is a critical pharmacophore. Modifications to this group, such as the formation of hydrazones, can lead to compounds with altered biological profiles. wjbphs.com

Lipophilicity: The lipophilicity of the molecule, which influences its ability to cross cell membranes, is another important factor. Increasing the lipophilicity of isonicotinic acid derivatives by adding acyl groups has been shown to enhance their activity against certain microbial strains, potentially by facilitating easier passage through the microbial cell membrane. wjbphs.com

Impact of Substituent Variations on Biological Activity

The biological activity of a molecule is intrinsically linked to its chemical structure. Variations in substituents on a core chemical scaffold can dramatically alter its pharmacological properties. In the case of the isonicotinic acid framework, the nature and position of substituent groups on the pyridine ring are critical determinants of activity.

For instance, research on 2-substituted isonicotinic acid hydrazides has shown that even minor modifications can have a significant impact. A 1976 study demonstrated that a methyl group at the 2-position of the isonicotinic acid hydrazide scaffold resulted in antitubercular activity comparable to the parent compound, isoniazid. nih.govnih.gov Conversely, the introduction of a fluorine atom at the same position led to a loss of activity. nih.gov This highlights the sensitivity of the biological target to the steric and electronic properties of the substituent at this position.

While these findings pertain to the hydrazide form, they underscore the principle that substitutions at the 2-position of the isonicotinic acid ring can modulate biological effects. The isobutyl group, with its larger size and different electronic properties compared to a methyl or fluoro group, would be expected to confer distinct biological characteristics upon the isonicotinic acid molecule. However, without specific studies on this compound, any discussion of its activity profile remains speculative.

Table 1: Illustrative Data on the Impact of 2-Position Substituents on Isonicotinic Acid Hydrazide Activity

| Substituent at 2-position | Relative Antitubercular Activity |

| Hydrogen (Isoniazid) | Active |

| Methyl | Active |

| Fluoro | Inactive |

This table is illustrative and based on findings for isonicotinic acid hydrazides, not this compound itself, for which specific data is not available.

Correlation of Structural Features with Specific Biological Responses

The correlation of specific structural features with biological responses is a key aspect of structure-activity relationship (SAR) studies. For the broader class of isonicotinic acid derivatives, the pyridine nitrogen and the carboxylic acid (or its derivative) are known to be important for their biological actions. nih.gov The reactivity of the pyridine nitrogen, for example, is considered essential for the antitubercular activity of some isonicotinic acid derivatives. nih.gov

The isobutyl group at the 2-position of this compound would introduce a lipophilic (fat-loving) domain to the molecule. This could influence its ability to cross cell membranes and interact with hydrophobic pockets within biological targets. The specific biological responses elicited by this structural feature, however, have not been documented.

Investigation of Biological Pathways and Targets (Non-human, theoretical identification)

Identifying the biological pathways and molecular targets of a compound is crucial to understanding its mechanism of action. For many isonicotinic acid derivatives, particularly the well-studied isoniazid, the primary target in Mycobacterium tuberculosis is the enzyme InhA, which is involved in mycolic acid biosynthesis. nih.gov It is hypothesized that some isonicotinic acid derivatives may be incorporated into an NAD analogue, thereby disrupting cellular processes. nih.gov

Theoretical approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often employed to predict potential biological targets for novel compounds. These computational methods could be applied to this compound to generate hypotheses about its potential interactions with various proteins and enzymes. However, without experimental validation, these predictions remain theoretical.

To date, there are no published studies that have experimentally identified or theoretically predicted the biological pathways or molecular targets specifically for this compound in any non-human model. The scientific community awaits dedicated research to shed light on the potential pharmacological profile of this specific chemical entity.

Applications in Chemical Synthesis and Materials Science Research

Role as a Versatile Intermediate in Organic Synthesis

Isonicotinic acid and its derivatives are recognized as important intermediates in the synthesis of a wide array of organic compounds. The reactivity of both the pyridine (B92270) ring and the carboxylic acid function allows for diverse chemical transformations.

Precursors for Heterocyclic Compound Synthesis

Pyridine-based carboxylic acids are fundamental starting materials for the synthesis of more complex heterocyclic systems. The nitrogen atom of the pyridine ring can act as a nucleophile or a base, while the carboxylic acid can undergo various reactions such as esterification, amidation, and conversion to acid chlorides. These reactions open pathways to a multitude of heterocyclic structures, some of which have applications in medicinal chemistry and materials science. While direct examples involving 2-Isobutylisonicotinic acid are not readily found, the established reactivity of the isonicotinic acid scaffold suggests its potential as a precursor for novel heterocyclic compounds.

Building Blocks for Complex Molecular Architectures

The rigid structure of the pyridine ring combined with the versatile reactivity of the carboxylic acid group makes isonicotinic acid derivatives valuable building blocks in the design and synthesis of complex molecular architectures. These can range from macrocycles to supramolecular assemblies. The isobutyl group in this compound could introduce specific steric constraints and hydrophobic interactions, which can be exploited to direct the assembly of intricate three-dimensional structures.

Derivatization for Functional Materials and Optoelectronic Applications

The derivatization of isonicotinic acid has led to the development of materials with interesting optical and electronic properties. The pyridine nitrogen and the carboxylate group can coordinate to metal ions, forming coordination polymers and metal-organic frameworks (MOFs).

Exploration in Other Advanced Material Systems

The fundamental structure of this compound suggests its potential use in other advanced material systems. For instance, substituted pyridines are known to be components of liquid crystals. The specific shape and polarity of the 2-isobutyl derivative could be conducive to the formation of mesophases. Furthermore, its ability to coordinate with metal ions could be utilized in the development of new magnetic or porous materials.

Catalysis and Reaction Engineering

The pyridine nitrogen in isonicotinic acid derivatives can act as a ligand for metal catalysts. The coordination of the isonicotinic acid derivative to a metal center can modify the catalyst's activity, selectivity, and stability. While specific catalytic applications of this compound have not been reported, related compounds have shown utility. For example, isonicotinic acid-ligated cobalt (II) phthalocyanine-modified titania has been investigated as a photocatalyst for the degradation of benzene growingscience.com. The isobutyl group could influence the catalyst's solubility in different reaction media and its interaction with substrates, offering a means to fine-tune its catalytic performance.

Research on this compound in Chemical Synthesis and Materials Science Remains Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and chemical literature, there is currently no specific information available regarding the applications of this compound in chemical synthesis and materials science research. This particular substituted pyridine carboxylic acid does not appear in published studies detailing its use as a ligand in metal-catalyzed reactions or in the development of new reaction methodologies.

While isonicotinic acid, the parent compound, and its various other derivatives are well-documented for their roles in coordination chemistry, catalysis, and materials science, the isobutyl-substituted variant at the 2-position has not been the subject of dedicated research articles focusing on the areas outlined. General principles of coordination chemistry suggest that as a pyridine derivative with a carboxylic acid group, this compound possesses the potential to act as a ligand for metal ions. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group could coordinate with a metal center. The presence of the isobutyl group could influence the steric and electronic properties of the resulting metal complexes, potentially impacting their catalytic activity or stability. However, without experimental data, any discussion of its specific applications would be purely speculative.

Similarly, in the context of developing new reaction methodologies, the unique structure of this compound might offer opportunities for novel synthetic transformations. For instance, the isobutyl group could direct certain reactions or influence the reactivity of the pyridine ring or the carboxylic acid function. Nevertheless, no studies have been found that explore or establish such methodologies.

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Technologies

The synthesis of 2-Isobutylisonicotinic acid derivatives is expected to be revolutionized by next-generation technologies that offer greater efficiency, sustainability, and access to novel chemical structures. Traditional batch synthesis methods, while effective, often face limitations in scalability, reaction control, and environmental impact.

Future synthetic strategies will likely incorporate:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. This technology is particularly suited for multi-step syntheses of complex derivatives.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often increasing product yields and purity. This has been shown to be effective for the synthesis of other nicotinic acid derivatives and represents a promising tool for accelerating the creation of this compound libraries. researchgate.net

Biocatalysis: Employing enzymes as catalysts offers high selectivity and specificity under mild, environmentally friendly conditions. Engineered enzymes could be used to introduce specific functional groups or to resolve stereoisomers, providing access to chiral derivatives of this compound that are difficult to obtain through traditional chemistry.

Novel Catalytic Systems: Research into new catalysts, such as organometallic complexes or metal-organic frameworks (MOFs), could enable previously inaccessible chemical transformations on the isonicotinic acid ring. These catalysts can offer unique reactivity and selectivity for C-H activation, cross-coupling reactions, and other functionalizations.

These advanced synthetic methods will not only streamline the production of known derivatives but also enable the creation of entirely new molecular architectures based on the this compound core.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and materials science. nih.gov For this compound, these computational tools offer a powerful approach to navigate the vast chemical space and accelerate the identification of promising new compounds.

Key applications of AI/ML in this context include:

De Novo Design: Generative AI models, trained on massive datasets of chemical structures and their properties, can design novel molecules based on the this compound scaffold. drugdiscoverytrends.com These algorithms can be tailored to optimize for specific properties, such as binding affinity to a biological target or desired physicochemical characteristics. Insilico Medicine, for example, has successfully used its generative AI platform to design novel molecules that have progressed to clinical trials. drugdiscoverytrends.com

Property Prediction: ML models can be trained to accurately predict the biological activity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of virtual compounds. This allows for the rapid screening of large virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com

Synthesis Planning: AI tools can analyze the structure of a target molecule and propose the most efficient synthetic routes. By leveraging vast reaction databases, these platforms can identify optimal reaction conditions and starting materials, significantly reducing the time and resources required for chemical synthesis.

The integration of AI and ML promises a paradigm shift from serendipitous discovery to rational, data-driven design, making the exploration of this compound derivatives faster and more cost-effective. nih.gov

Exploration of this compound in Unconventional Chemical Space

Historically, medicinal chemistry has often focused on a relatively limited area of "drug-like" chemical space. The exploration of unconventional chemical space involves venturing into novel molecular scaffolds and architectures that are underexplored. For this compound, this means moving beyond simple functional group modifications to creating fundamentally new three-dimensional structures.

Strategies for exploring this expanded space include:

Combinatorial Chemistry: By combining the this compound core with a diverse set of building blocks using a variety of chemical reactions, vast libraries of novel compounds can be generated. youtube.com

Fragment-Based and Scaffold-Hopping Approaches: Computational techniques can identify new core structures (scaffolds) that mimic the key binding interactions of this compound derivatives but possess entirely different chemical frameworks. This allows for the discovery of compounds with novel intellectual property and potentially improved properties.

Synthesis of Macrocycles and Bridged Systems: Creating more complex, rigid structures, such as macrocycles or bicyclic systems incorporating the this compound moiety, can lead to compounds with high affinity and selectivity for biological targets. The rigid 3-azabicyclo[3.3.1]nonane ring system found in the natural product halichonic acid is an example of such a complex and promising scaffold. beilstein-journals.org

Exploring this unconventional space is crucial for finding next-generation compounds that can overcome challenges like drug resistance and off-target effects.

Multidisciplinary Research Approaches Combining Chemistry, Biology, and Computational Science

The future of research on this compound lies in a deeply integrated, multidisciplinary approach. Siloed efforts are insufficient to tackle the complexity of modern chemical and biological challenges. A synergistic workflow that combines chemistry, biology, and computational science is essential for success.

This integrated research cycle can be envisioned as follows:

Computational Design: The process begins with computational scientists using AI and molecular modeling to design novel derivatives of this compound with predicted high activity and favorable properties. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can help refine these models based on existing data. researchgate.net

Chemical Synthesis: Synthetic chemists then employ next-generation techniques, such as flow chemistry or biocatalysis, to efficiently synthesize the prioritized compounds.

Biological Evaluation: Biologists perform high-throughput screening of the synthesized compounds against various biological targets (e.g., enzymes, receptors) or in disease models (e.g., cancer cell lines, microbial cultures). researchgate.netmdpi.com

Data Analysis and Iteration: The experimental results are fed back to the computational team. This new data is used to refine the AI/ML models, improving their predictive accuracy. mdpi.com This iterative cycle of design, synthesis, testing, and analysis allows for rapid optimization and a more efficient path to discovering lead compounds.

This collaborative framework ensures that research is driven by a constant feedback loop between prediction and empirical validation, maximizing the chances of discovering innovative applications for this compound and its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.